4-nitroisatoic anhydride

Description

The exact mass of the compound 4-Nitro-isatoic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135175. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-nitroisatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitroisatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

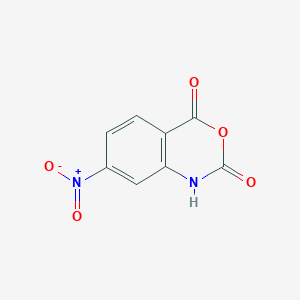

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNIWFFVWBXWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300172 | |

| Record name | 4-Nitro-isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-10-4 | |

| Record name | 63480-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-isatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-isatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Nitroisatoic Anhydride: Properties, Synthesis, and Applications in Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitroisatoic anhydride, a valuable heterocyclic building block in chemical synthesis. It details the compound's chemical identity, including its CAS number and synonyms, and presents its key physicochemical properties in a structured format. This guide outlines a detailed experimental protocol for its likely synthesis from 4-nitroanthranilic acid and describes its critical application as a precursor for 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) for RNA structure analysis. Furthermore, this document explores the broader utility of the isatoic anhydride scaffold in the synthesis of pharmacologically relevant quinazolinone derivatives, highlighting its potential in drug discovery and development.

Chemical Identity and Properties

4-Nitroisatoic anhydride, systematically named 7-nitro-1H-3,1-benzoxazine-2,4-dione, is a stable, solid organic compound. Its core structure consists of a benzene ring fused to a 1,3-oxazine-2,4-dione system, with a nitro group substituent on the aromatic ring.

Table 1: Chemical Identifiers for 4-Nitroisatoic Anhydride

| Identifier | Value |

| CAS Number | 63480-10-4[1][2] |

| IUPAC Name | 7-nitro-1H-3,1-benzoxazine-2,4-dione[3] |

| Molecular Formula | C₈H₄N₂O₅[1][2] |

| Molecular Weight | 208.13 g/mol [1][2] |

Table 2: Synonyms for 4-Nitroisatoic Anhydride [3]

-

4-Nitro-isatoic anhydride

-

7-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione

-

NSC 135175

Table 3: Physicochemical Properties of 4-Nitroisatoic Anhydride

| Property | Value | Source |

| Physical State | Light orange/yellow solid | [1] |

| Purity | ≥95% (commercially available) | [1] |

| Density | 1.623 g/cm³ | [6] |

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are best obtained from the certificate of analysis of a specific commercial batch or through experimental determination.

Synthesis and Reactions

Synthesis of 4-Nitroisatoic Anhydride

While various methods exist for the synthesis of isatoic anhydride derivatives, a common and logical approach for preparing 4-nitroisatoic anhydride is through the cyclization of 4-nitroanthranilic acid.[7] This reaction is typically achieved by treating the anthranilic acid derivative with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent.

Experimental Protocol: Synthesis of 4-Nitroisatoic Anhydride from 4-Nitroanthranilic Acid

Materials:

-

4-Nitroanthranilic acid

-

Triphosgene

-

Anhydrous dioxane or tetrahydrofuran (THF)

-

Dry nitrogen or argon atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, suspend 4-nitroanthranilic acid in anhydrous dioxane under a dry nitrogen atmosphere.

-

Addition of Phosgene Equivalent: Prepare a solution of triphosgene (approximately 0.35 equivalents relative to the anthranilic acid) in anhydrous dioxane. Add this solution dropwise to the stirred suspension of 4-nitroanthranilic acid at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting material and the evolution of hydrogen chloride gas (which should be neutralized by a bubbler containing a base).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of dioxane and hexane, to yield pure 4-nitroisatoic anhydride.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the use of highly toxic phosgene equivalents and the evolution of HCl gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Diagram 1: Synthesis of 4-Nitroisatoic Anhydride

Caption: Reaction scheme for the synthesis of 4-nitroisatoic anhydride.

Key Reaction: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

A significant application of 4-nitroisatoic anhydride is its use as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a crucial reagent for SHAPE analysis of RNA structure. The synthesis involves the methylation of the nitrogen atom of the anhydride.

Experimental Protocol: One-Pot Synthesis of 1m7 from 4-Nitroisatoic Anhydride

Materials:

-

4-Nitroisatoic anhydride (4NIA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

N,N'-diisopropylethylamine (DIEA)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a dry nitrogen atmosphere, dissolve 4-nitroisatoic anhydride in anhydrous DMF.

-

Deprotonation: Add N,N'-diisopropylethylamine (DIEA) to the solution to deprotonate the nitrogen atom of the anhydride ring, forming a nucleophilic anion.

-

Methylation: To the resulting solution, add methyl iodide. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The progress of the methylation can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with cold diethyl ether, which causes the product to precipitate. The solid is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials and byproducts, and then dried under vacuum to yield 1-methyl-7-nitroisatoic anhydride.

Applications in Research and Drug Discovery

Probing RNA Structure with SHAPE Chemistry

4-Nitroisatoic anhydride is a key starting material for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). SHAPE is a powerful technique that provides single-nucleotide resolution information about RNA structure in solution. The 1m7 reagent acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides, while structured regions are less reactive. This differential reactivity allows for the mapping of RNA secondary and tertiary structures. The availability of a reliable synthesis of 1m7 from the more accessible 4-nitroisatoic anhydride has made SHAPE a more widely used technique in molecular biology research.

Caption: Pathway from 4-nitroisatoic anhydride to drug candidates.

Conclusion

4-Nitroisatoic anhydride is a readily accessible and versatile chemical entity with significant applications in both fundamental research and applied drug discovery. Its role as a precursor to the SHAPE reagent 1m7 underscores its importance in the field of molecular biology for elucidating RNA structure. Furthermore, its utility as a building block for the synthesis of diverse heterocyclic scaffolds, such as quinazolinones, positions it as a valuable tool for medicinal chemists in the quest for novel therapeutic agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing 4-nitroisatoic anhydride in their work.

References

- 1. 4-Nitroisatoic anhydride | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-NITRO-ISATOIC ANHYDRIDE - Safety Data Sheet [chemicalbook.com]

- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Molecular weight and formula of 4-nitroisatoic anhydride

An In-Depth Technical Guide to 4-Nitroisatoic Anhydride for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of 4-nitroisatoic anhydride, alongside detailed experimental protocols for its application in biochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize chemical probes and reagents for molecular analysis.

Core Properties of 4-Nitroisatoic Anhydride

4-Nitroisatoic anhydride is a chemical compound with the molecular formula C₈H₄N₂O₅.[1][2][3][4][5] It is also known by its synonyms, 7-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione and 7-Nitro-1H-benzo[d][1][3]oxazine-2,4-dione.[1] The compound typically appears as a light orange or yellow solid.[1]

Quantitative Data Summary

A summary of the key quantitative data for 4-nitroisatoic anhydride is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 208.13 g/mol | [1][2][3][4] |

| Exact Mass | 208.01202123 Da | [2] |

| Chemical Formula | C₈H₄N₂O₅ | [1][2][3][4][5] |

| CAS Number | 63480-10-4 | [1][3][4] |

| Typical Purity | 95% | [1] |

| Physical Appearance | Light orange / yellow solid | [1] |

Application in RNA Structure Probing

A significant application of 4-nitroisatoic anhydride is its role as a precursor in the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7). The compound 1m7 is a crucial reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry, a powerful technique for probing RNA secondary and tertiary structures.[2][6] SHAPE reagents like 1m7 react with the 2'-hydroxyl group of RNA in a conformation-dependent manner, allowing for the identification of flexible and constrained regions within an RNA molecule.[6] This information is vital for understanding RNA function and for the rational design of RNA-targeting therapeutics.

Experimental Protocol: Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7) from 4-Nitroisatoic Anhydride

The following is a detailed, one-pot method for the conversion of 4-nitroisatoic anhydride (4NIA) to 1-methyl-7-nitroisatoic anhydride (1m7). This safer protocol avoids the use of sodium hydride (NaH).[2]

Materials:

-

4-nitroisatoic anhydride (4NIA)

-

Anhydrous dimethylformamide (DMF)

-

N,N'-diisopropylethylamine (DIEA)

-

Methyl iodide (CH₃I)

-

Flame-dried 100-mL round-bottom flask

-

Magnetic stir bar and stirring plate

-

Rubber septum

-

Syringes for liquid transfer

Procedure:

-

Preparation: Transfer 0.50 g (2.4 mmol) of 4-nitroisatoic anhydride to a flame-dried and cooled 100-mL round-bottom flask containing a magnetic stir bar.

-

Dissolution: Add approximately 15 mL of anhydrous DMF to the flask and stir the solution until the 4NIA is fully dissolved.

-

Atmosphere Control: Seal the flask with a rubber septum to maintain an anhydrous atmosphere, as the reaction is sensitive to water.[2]

-

Base Addition: Using a syringe, add 1.2 mL (7.2 mmol) of dry, anhydrous N,N'-diisopropylethylamine (DIEA) to the stirring solution.

-

Anion Formation: Allow the mixture to stir for 10 minutes at room temperature. During this step, DIEA acts as a base to deprotonate the nitrogen atom of the anhydride ring, forming a nucleophilic anion.[2][7]

-

Methylation: After 10 minutes, add 30 µL (480 µmol) of methyl iodide in a single aliquot using a syringe.[2]

-

Reaction: Continue stirring the reaction mixture at room temperature for 2 hours. The nucleophilic nitrogen anion will attack the methyl iodide, resulting in the methylated product, 1m7.[2][6]

-

Purification: Following the 2-hour reaction period, the product 1m7 can be purified from the reaction by-products and residual solvent. The molar yield for this protocol is reported to be approximately 97%.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-methyl-7-nitroisatoic anhydride from 4-nitroisatoic anhydride.

Caption: Workflow for the one-pot synthesis of 1m7 from 4-nitroisatoic anhydride.

Safety and Handling

4-Nitroisatoic anhydride is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. 4-Nitroisatoic anhydride | CymitQuimica [cymitquimica.com]

- 2. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Nitroisatoic anhydride [oakwoodchemical.com]

- 6. fredonia.edu [fredonia.edu]

- 7. scispace.com [scispace.com]

Synthesis of 4-Nitroisatoic Anhydride from 4-Nitroanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-nitroisatoic anhydride, a valuable building block in organic synthesis, from 4-nitroanthranilic acid. This document outlines the common synthetic routes, provides a detailed experimental protocol based on established chemical principles, and includes key characterization data.

Core Synthesis Overview

The primary method for the synthesis of isatoic anhydrides from their corresponding anthranilic acids involves a cyclization reaction using a phosgene equivalent. This reaction effectively forms the six-membered heterocyclic ring of the isatoic anhydride. Common reagents for this transformation include phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (bis(trichloromethyl) carbonate). Due to the high toxicity and hazardous nature of phosgene gas, solid and less volatile substitutes like diphosgene and triphosgene are often preferred in a laboratory setting.[1]

The reaction proceeds by the nucleophilic attack of the amino group of 4-nitroanthranilic acid on the carbonyl group of the phosgene equivalent, followed by an intramolecular cyclization with the adjacent carboxylic acid moiety to form the anhydride.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic data for the product, 4-nitroisatoic anhydride.

| Property | Value | Reference |

| Systematic Name | 7-Nitro-1H-3,1-benzoxazine-2,4-dione | [2] |

| Molecular Formula | C₈H₄N₂O₅ | |

| Molecular Weight | 208.13 g/mol | |

| Appearance | Expected to be a solid | |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 12.09 (s, 1H), 8.14 (t, J = 10.5 Hz, 1H), 7.96 (dd, J = 8.6, 2.0 Hz, 1H), 7.86 (d, J = 2.0 Hz, 1H) | [2] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 159.71, 152.88, 147.56, 143.02, 131.85, 118.24, 116.40, 111.15 | [2] |

| IR Spectroscopy | Characteristic peaks for C=O (anhydride), N-H, and NO₂ stretching are expected. |

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-nitroisatoic anhydride from 4-nitroanthranilic acid using triphosgene as the cyclizing agent. This protocol is based on established methods for the synthesis of isatoic anhydrides and related heterocyclic compounds.[1][3]

Materials:

-

4-Nitroanthranilic acid

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Diatomaceous earth

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas inlet

-

Apparatus for filtration under reduced pressure

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, a magnetic stir bar, and an inert gas inlet is charged with 4-nitroanthranilic acid and anhydrous tetrahydrofuran (THF).

-

Addition of Triphosgene: A solution of triphosgene in anhydrous THF is prepared separately and added dropwise to the stirred suspension of 4-nitroanthranilic acid at a controlled temperature, typically between 25-70 °C. The addition is performed under an inert atmosphere of argon or nitrogen.

-

Reaction Monitoring: The reaction mixture is stirred at the selected temperature for several hours (typically 2-6 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove any insoluble byproducts.

-

Isolation of Crude Product: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then precipitated by the addition of a non-polar solvent such as hexanes.

-

Purification: The crude solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 4-nitroisatoic anhydride.

Safety Precautions:

-

Triphosgene is a toxic and moisture-sensitive reagent that releases phosgene upon decomposition. It should be handled with extreme caution in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

-

Anhydrous reaction conditions are crucial for the success of this synthesis. All glassware should be flame-dried, and anhydrous solvents should be used.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows in the synthesis of 4-nitroisatoic anhydride.

Caption: General workflow for the synthesis of 4-nitroisatoic anhydride.

Caption: Logical relationship of reactants to product in the synthesis.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 7-nitro-1H-3,1-benzoxazine-2,4-dione (4-nitroisatoic anhydride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-nitro-1H-3,1-benzoxazine-2,4-dione, commonly known as 4-nitroisatoic anhydride, is a heterocyclic organic compound with significant applications in biochemical research and potential for drug discovery. Its IUPAC name is 7-nitro-1H-3,1-benzoxazine-2,4-dione [1]. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a precursor to vital reagents for RNA structure analysis and its potential in the development of novel therapeutics.

Chemical and Physical Properties

4-nitroisatoic anhydride is a red crystalline solid[2]. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 7-nitro-1H-3,1-benzoxazine-2,4-dione | [1] |

| Synonyms | 4-nitroisatoic anhydride, 7-Nitro-1H-benzo[d][2][3]oxazine-2,4-dione | [4] |

| CAS Number | 63480-10-4 | [5] |

| Molecular Formula | C₈H₄N₂O₅ | [1][5] |

| Molecular Weight | 208.13 g/mol | [1][5] |

| Appearance | Red crystalline solid | [2] |

| Melting Point | Approximately 210-214°C | [2] |

| Solubility | Good solubility in common organic solvents | [2] |

| Density | 1.623 g/cm³ | [2] |

Synthesis of 7-nitro-1H-3,1-benzoxazine-2,4-dione

General Experimental Protocol

A plausible synthetic route involves the reaction of 4-nitroanthranilic acid with a suitable cyclizing agent, such as phosgene or a phosgene equivalent, which would facilitate the formation of the anhydride ring.

Materials:

-

4-nitroanthranilic acid

-

Triphosgene (or another phosgene equivalent)

-

Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 4-nitroanthranilic acid in the anhydrous solvent.

-

Slowly add a solution of the cyclizing agent (e.g., triphosgene) in the same solvent to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent to yield 7-nitro-1H-3,1-benzoxazine-2,4-dione.

Spectroscopic Data

While a complete set of spectra for 7-nitro-1H-3,1-benzoxazine-2,4-dione is not available in the search results, characteristic spectroscopic features can be inferred from related benzoxazinone structures.

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. The exact shifts and coupling constants would depend on the substitution pattern. |

| ¹³C NMR | Carbonyl carbons (C=O) would appear significantly downfield. Aromatic carbons would be observed in the typical aromatic region. |

| IR (cm⁻¹) | Carbonyl (C=O) stretching vibrations for the anhydride group are expected around 1750-1850 cm⁻¹ (asymmetric) and 1700-1800 cm⁻¹ (symmetric). Nitro group (NO₂) stretches would be observed around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 208. |

Note: The data in Table 2 is predictive and based on spectroscopic data of similar compounds[3]. Experimental verification is required for precise values.

Key Applications in Research and Drug Development

Precursor for SHAPE Reagents in RNA Structure Probing

A primary and well-documented application of 7-nitro-1H-3,1-benzoxazine-2,4-dione is its use as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1M7). 1M7 is a key reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) and SHAPE-sequencing (SHAPE-Seq), powerful techniques used to analyze RNA secondary and tertiary structures at single-nucleotide resolution.

The synthesis of 1M7 from 4-nitroisatoic anhydride is a critical step for researchers in the field of RNA biology. A safer, one-pot synthesis method has been developed to facilitate wider access to this important reagent.

References

- 1. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitroisatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-nitroisatoic anhydride (7-nitro-1H-3,1-benzoxazine-2,4-dione). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted and extrapolated data based on its chemical structure and spectroscopic principles. The information herein is intended to guide researchers in the analysis and characterization of 4-nitroisatoic anhydride and related compounds.

Chemical Structure and Properties

-

IUPAC Name: 7-nitro-1H-3,1-benzoxazine-2,4-dione

-

Molecular Formula: C₈H₄N₂O₅

-

Molecular Weight: 208.13 g/mol

-

CAS Number: 63480-10-4

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 4-nitroisatoic anhydride. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | N-H |

| ~8.4 - 8.6 | Doublet | 1H | Ar-H |

| ~8.2 - 8.4 | Doublet of doublets | 1H | Ar-H |

| ~7.4 - 7.6 | Doublet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~162 - 164 | Quaternary | C=O (anhydride) |

| ~148 - 150 | Quaternary | C=O (carbamate) |

| ~145 - 147 | Quaternary | Ar-C (attached to NO₂) |

| ~138 - 140 | Quaternary | Ar-C |

| ~130 - 132 | Tertiary | Ar-CH |

| ~120 - 122 | Tertiary | Ar-CH |

| ~115 - 117 | Quaternary | Ar-C |

| ~110 - 112 | Tertiary | Ar-CH |

Table 3: Predicted FT-IR Spectral Data (Solid Phase, KBr or ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3300 - 3100 | N-H Stretch | Amide | Medium |

| ~3100 - 3000 | C-H Stretch | Aromatic | Weak |

| ~1830 - 1800 | C=O Asymmetric Stretch | Anhydride | Strong |

| ~1775 - 1740 | C=O Symmetric Stretch | Anhydride | Strong |

| ~1620 - 1600 | C=C Stretch | Aromatic Ring | Medium |

| ~1530 - 1500 | N-O Asymmetric Stretch | Nitro Group | Strong |

| ~1350 - 1330 | N-O Symmetric Stretch | Nitro Group | Strong |

| ~1300 - 1000 | C-O Stretch | Anhydride | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Fragmentation Pathway |

| 208 | [M]⁺ | Molecular Ion |

| 164 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 134 | [M - CO₂ - NO]⁺ | Loss of CO₂ and nitric oxide |

| 106 | [M - CO₂ - NO₂ - CO]⁺ | Further fragmentation |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like 4-nitroisatoic anhydride.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-nitroisatoic anhydride for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of 4-nitroisatoic anhydride in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Ensure the film is not too thick to avoid total absorption of the IR beam.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 4-nitroisatoic anhydride (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

-

Data Acquisition (Electron Ionization - EI):

-

The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Thermal Stability and Decomposition of 4-Nitroisatoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-nitroisatoic anhydride. Due to a lack of specific experimental data in publicly available literature, this guide combines information from safety data sheets, analysis of structurally similar compounds, and standard thermal analysis methodologies to offer a thorough yet cautious perspective.

Introduction

4-Nitroisatoic anhydride (4-NIA) is a valuable chemical intermediate, notably utilized as a precursor in the synthesis of reagents for RNA structure analysis, such as 1-methyl-7-nitroisatoic anhydride (1m7). Understanding its thermal properties is crucial for safe handling, storage, and application in various synthetic protocols. This document outlines the known information regarding its thermal stability and presents hypothetical decomposition pathways and standardized experimental protocols for its analysis.

Physicochemical Properties

While specific thermal decomposition data is limited, the fundamental physicochemical properties of 4-nitroisatoic anhydride are well-documented.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₅ | PubChem |

| Molecular Weight | 208.13 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | >300 °C (decomposes) | Sigma-Aldrich |

Thermal Stability and Decomposition

Hazardous Decomposition Products: Upon decomposition, 4-nitroisatoic anhydride is expected to release hazardous substances, including:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

Hypothetical Thermal Decomposition Pathway

Based on the structure of 4-nitroisatoic anhydride, a plausible thermal decomposition pathway can be proposed. The initial step is likely the cleavage of the anhydride ring, which is the most labile part of the molecule. This could be followed by decarboxylation and further breakdown of the aromatic nitro compound.

Caption: Hypothetical thermal decomposition pathway of 4-nitroisatoic anhydride.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of 4-nitroisatoic anhydride, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 4-nitroisatoic anhydride decomposes and to quantify the mass loss during decomposition.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Place 5-10 mg of 4-nitroisatoic anhydride into a ceramic or platinum TGA pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures for 5% (Td5) and 10% (Td10) mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of 4-nitroisatoic anhydride in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the decomposition point determined by TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks corresponding to melting and exothermic peaks associated with decomposition. Determine the peak temperatures and enthalpies of these transitions.

Caption: Standard experimental workflow for the thermal analysis of 4-nitroisatoic anhydride.

Summary of Expected Thermal Data

The following tables summarize the key quantitative data that would be obtained from the experimental protocols described above. As no specific experimental data has been published, these tables are presented as templates for future research.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Expected Value |

| Onset of Decomposition (Tonset) | Data not available |

| Temperature at 5% Mass Loss (Td5) | Data not available |

| Temperature at 10% Mass Loss (Td10) | Data not available |

| Residual Mass at 600 °C | Data not available |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Expected Value |

| Melting Point (Tm) | >300 °C (with decomposition) |

| Enthalpy of Fusion (ΔHf) | Data not available |

| Decomposition Exotherm Peak (Tdecomp) | Data not available |

| Enthalpy of Decomposition (ΔHdecomp) | Data not available |

Conclusion

While 4-nitroisatoic anhydride is a key reagent in several important synthetic applications, its thermal stability and decomposition behavior are not well-characterized in the public domain. This guide has provided a framework for understanding its potential thermal properties based on its chemical structure and information from available safety data. The provided experimental protocols for TGA and DSC offer a clear path for researchers to obtain the necessary quantitative data to ensure the safe and effective use of this compound. It is strongly recommended that these analyses be performed to fill the existing knowledge gap and to promote safer laboratory practices.

An In-depth Technical Guide to the Solubility of 4-Nitroisatoic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Nitroisatoic Anhydride

4-Nitroisatoic anhydride, with the chemical formula C₈H₄N₂O₅ and a molecular weight of approximately 208.13 g/mol , is a chemical intermediate used in various synthetic applications.[1][2][3] Its structure, featuring an anhydride group and a nitro group on a benzoxazine dione backbone, suggests a polar character which influences its solubility in different organic solvents. Understanding its solubility is crucial for its use in reaction chemistry, purification, and formulation development.

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative assessment of solubility can be inferred from the structure of 4-nitroisatoic anhydride and the principle of "like dissolves like." The presence of polar functional groups (nitro group, anhydride) suggests that it would exhibit higher solubility in polar aprotic solvents and limited solubility in nonpolar solvents.

-

Expected High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are likely to be effective in dissolving 4-nitroisatoic anhydride. For a related compound, 1-methyl-7-nitroisatoic anhydride, a high solubility in DMSO has been reported.[4][5][6]

-

Expected Moderate Solubility: Solvents with intermediate polarity, such as acetone, ethyl acetate, and tetrahydrofuran (THF), may show moderate solubility.

-

Expected Low Solubility: Nonpolar solvents like hexane, cyclohexane, and toluene are expected to be poor solvents for this compound. Protic solvents like ethanol and methanol may show some solubility, but the reactivity of the anhydride group with alcohols should be a consideration. For the parent compound, isatoic anhydride, it is miscible in hot alcohol and acetone, but insoluble in ether, benzene, and chloroform.[7]

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for 4-nitroisatoic anhydride in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Hexane | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available |

| e.g., Water | e.g., 25 | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following is a standardized gravimetric method for determining the solubility of 4-nitroisatoic anhydride in various organic solvents.

4.1. Materials and Equipment

-

4-Nitroisatoic anhydride (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Drying oven or vacuum oven

4.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of 4-nitroisatoic anhydride into a series of vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes to settle the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the decomposition point of the compound.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant extracted) * 100

4.3. Data Analysis

The experiment should be repeated at least three times for each solvent to ensure the reproducibility of the results. The average solubility and standard deviation should be reported.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

- 1. 4-Nitroisatoic anhydride | CymitQuimica [cymitquimica.com]

- 2. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1-Methyl-7-nitroisatoic anhydride | 73043-80-8 | MOLNOVA [molnova.com]

- 7. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydrolysis mechanism of 4-nitroisatoic anhydride in aqueous media

An In-Depth Technical Guide to the Hydrolysis Mechanism of 4-Nitroisatoic Anhydride in Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the probable hydrolysis mechanism of 4-nitroisatoic anhydride in aqueous media. Due to the absence of specific kinetic studies on this compound in the available literature, this document extrapolates from the well-established principles of cyclic anhydride hydrolysis, the known reactions of isatoic anhydride, and the significant electronic influence of the nitro substituent. The guide covers the core reaction pathways under neutral, acidic, and basic conditions, presents illustrative quantitative data from analogous systems, details relevant experimental protocols for kinetic analysis, and provides visualizations of the chemical processes and experimental workflows.

Introduction

Isatoic anhydrides are a class of heterocyclic compounds that serve as important precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The 4-nitro substituted variant, 4-nitroisatoic anhydride, is of particular interest due to the strong electron-withdrawing nature of the nitro group, which significantly influences its reactivity. Understanding the stability of this anhydride in aqueous environments is critical for its application in drug development and other fields where it may be exposed to physiological conditions.

Hydrolysis represents a key degradation pathway for anhydrides, leading to the opening of the heterocyclic ring.[2][3] In the case of isatoic anhydride, hydrolysis yields anthranilic acid and carbon dioxide.[4][5] This guide will explore the mechanistic details of this process as it applies to the 4-nitro derivative.

Core Hydrolysis Mechanism

The hydrolysis of 4-nitroisatoic anhydride proceeds via a nucleophilic acyl substitution mechanism, where water acts as the nucleophile. The reaction can be influenced by the pH of the aqueous medium, with distinct pathways for neutral, acid-catalyzed, and base-catalyzed conditions.

Structure and Reactivity

The presence of a nitro group at the 4-position of the isatoic anhydride ring has a profound impact on its reactivity. The nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[6][7] This withdrawal of electron density makes the carbonyl carbons of the anhydride moiety significantly more electrophilic and thus more susceptible to nucleophilic attack by water. Consequently, 4-nitroisatoic anhydride is expected to hydrolyze at a faster rate compared to unsubstituted isatoic anhydride.

The overall hydrolysis reaction of 4-nitroisatoic anhydride is expected to yield 4-nitroanthranilic acid and carbon dioxide, as depicted below.

Neutral Hydrolysis

Under neutral pH, a water molecule directly attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. The ring then opens, and subsequent decarboxylation of the resulting carbamic acid intermediate leads to the final products.

Acid-Catalyzed Hydrolysis

In acidic conditions, the reaction is accelerated. A carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by the weakly nucleophilic water molecule.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, is the primary attacking species. This leads to a significantly faster rate of hydrolysis. The reaction proceeds through a similar tetrahedral intermediate, followed by ring-opening and decarboxylation. It is important to note that for isatoic anhydrides, side reactions, such as the formation of anthraniloylanthranilic acid derivatives, have been reported under basic conditions, especially when the base is not in sufficient excess.[5]

The general mechanism for anhydride hydrolysis is illustrated below.

Quantitative Data from Analogous Systems

While specific kinetic data for 4-nitroisatoic anhydride hydrolysis is not available, studies on other anhydrides provide valuable insights into the reaction rates and the influence of various factors. The following tables summarize kinetic data for the hydrolysis of acetic anhydride and phthalic anhydride.

Table 1: Pseudo-First-Order Rate Constants for Acetic Anhydride Hydrolysis at Different Temperatures (Data extrapolated from studies on acetic anhydride for illustrative purposes)

| Temperature (°C) | k (min⁻¹) | Reference |

| 15 | 0.0631 | [8] |

| 20 | 0.0924 | [8] |

| 25 | 0.169 | [8] |

| 35 | 0.2752 | [8] |

| 40 | 0.360 | (Calculated from other sources) |

Table 2: Rate Constants for Base-Catalyzed Hydrolysis of Phthalic Anhydride at 25°C (Data from a study on phthalic anhydride to illustrate the effect of different bases)[9]

| Base | pKa | k (M⁻¹s⁻¹) |

| H₂O | -1.74 | 1.67 x 10⁻² |

| Acetate | 4.75 | 1.61 x 10⁻² |

| HPO₄²⁻ | 6.28 | 1.1 |

| DABCO | 9.22 | 11.5 |

| Carbonate | 9.78 | 106 |

| OH⁻ | 15.7 | 10636 |

DABCO: 1,4-diazabicyclo[2.2.2]octane

These data illustrate that the hydrolysis rate is highly dependent on temperature and the presence and strength of a basic catalyst. A similar pH-rate profile is expected for 4-nitroisatoic anhydride, with distinct regions of acid catalysis, a pH-independent region, and base catalysis.

Experimental Protocols for Kinetic Studies

Several well-established methods can be employed to determine the hydrolysis kinetics of 4-nitroisatoic anhydride.

UV-Vis Spectrophotometry

This is a common technique for monitoring reactions where the reactant and product have different UV-Vis absorption spectra.[10][11]

Methodology:

-

Spectrum Scan: Obtain the full UV-Vis spectra of 4-nitroisatoic anhydride and the expected product, 4-nitroanthranilic acid, in the chosen aqueous buffer to identify a suitable wavelength for monitoring where the change in absorbance is maximal.

-

Reaction Initiation: Prepare a solution of 4-nitroisatoic anhydride in a non-reactive, water-miscible organic solvent (e.g., acetonitrile, dioxane). The reaction is initiated by injecting a small aliquot of this stock solution into a temperature-controlled cuvette containing the aqueous buffer.

-

Data Acquisition: Monitor the change in absorbance at the chosen wavelength over time using the time-scan (kinetics) mode of the spectrophotometer.

-

Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay function, assuming pseudo-first-order conditions (i.e., [H₂O] is in large excess and constant).

pH-Stat Titration

This method is suitable for reactions that produce or consume an acid or base. The hydrolysis of an anhydride produces two carboxylic acid equivalents, causing a decrease in pH.[12][13]

Methodology:

-

Setup: Place a buffered solution of 4-nitroisatoic anhydride in a thermostatted reaction vessel equipped with a pH electrode and an automated burette.

-

Titration: The pH is maintained at a constant, preset value by the controlled addition of a standard base (e.g., NaOH) from the automated burette to neutralize the acid produced during hydrolysis.

-

Data Acquisition: The volume of titrant added is recorded as a function of time.

-

Data Analysis: The rate of the reaction is directly proportional to the rate of titrant addition. The rate constant can be calculated from the titrant consumption over time.

In-Situ FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy can monitor the disappearance of the anhydride C=O stretching bands and the appearance of the carboxylic acid C=O and O-H stretching bands in real-time.[8][14]

Methodology:

-

Setup: The reaction is carried out in a vessel equipped with an in-situ FTIR probe.

-

Background Spectrum: A background spectrum of the aqueous buffer is collected before initiating the reaction.

-

Reaction Monitoring: Spectra are acquired at regular intervals after the addition of 4-nitroisatoic anhydride.

-

Data Analysis: The change in the peak height or area of characteristic anhydride and carboxylic acid bands over time is used to determine the concentration profiles and calculate the reaction rate constant.

The following diagram illustrates a general workflow for a kinetic study of hydrolysis.

Conclusion

While direct experimental data on the hydrolysis of 4-nitroisatoic anhydride is lacking, a robust mechanistic framework can be constructed based on established principles of physical organic chemistry. The strong electron-withdrawing nitro group is expected to significantly accelerate the rate of hydrolysis compared to the parent isatoic anhydride. The reaction likely proceeds through a nucleophilic acyl substitution pathway, with the rate being highly dependent on the pH of the medium. For professionals in drug development, this inherent reactivity implies that 4-nitroisatoic anhydride is likely to have limited stability in aqueous formulations and under physiological conditions, a critical factor to consider in its handling, storage, and application. The experimental protocols outlined in this guide provide a clear path for future studies to quantify the hydrolysis kinetics and fully elucidate the reaction mechanism.

References

- 1. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 5. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+ [pearson.com]

- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. eu-opensci.org [eu-opensci.org]

- 12. mt.com [mt.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]

The Enduring Reactivity of the 4-Nitroisatoic Anhydride Ring System: A Technical Guide for Synthetic and Medicinal Chemists

For researchers, scientists, and drug development professionals, 4-nitroisatoic anhydride stands as a versatile and highly reactive scaffold. Its unique strained ring system, activated by the electron-withdrawing nitro group, makes it a valuable precursor for a diverse array of heterocyclic compounds, particularly in the realm of pharmaceuticals. This in-depth technical guide explores the fundamental reactivity of the 4-nitroisatoic anhydride ring system, providing a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data.

Core Reactivity and Physicochemical Properties

4-Nitroisatoic anhydride, systematically named 7-nitro-1H-3,1-benzoxazine-2,4-dione, is a light orange to yellow solid.[1] Its reactivity is primarily dictated by the two electrophilic carbonyl carbons and the acidic N-H proton within the heterocyclic ring. The electron-withdrawing nitro group at the 4-position further enhances the electrophilicity of the carbonyl carbons, making the anhydride susceptible to nucleophilic attack.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O₅ | [1][2] |

| Molecular Weight | 208.13 g/mol | [1][2] |

| IUPAC Name | 7-nitro-1H-3,1-benzoxazine-2,4-dione | [2] |

| CAS Number | 63480-10-4 | [2] |

| Appearance | Light orange/yellow solid | [1] |

Key Reactions of the 4-Nitroisatoic Anhydride Ring System

The fundamental reactivity of 4-nitroisatoic anhydride revolves around three main processes: nucleophilic acyl substitution and ring-opening, N-alkylation, and decarboxylation.

Nucleophilic Acyl Substitution and Ring-Opening

The presence of two electrophilic carbonyl groups makes 4-nitroisatoic anhydride highly susceptible to attack by a wide range of nucleophiles. This typically results in the opening of the anhydride ring to form derivatives of 2-amino-4-nitrobenzoic acid.

Reaction with Amines: Primary and secondary amines readily react with 4-nitroisatoic anhydride to yield the corresponding N-substituted 2-amino-4-nitrobenzamides. This reaction is a cornerstone for the synthesis of various heterocyclic systems.

Reaction with Alcohols: In the presence of a suitable catalyst, alcohols can react with 4-nitroisatoic anhydride to form 2-amino-4-nitrobenzoate esters.

Reaction with Thiols: Thiols can also act as nucleophiles, attacking the carbonyl carbon to yield S-esters of 2-amino-4-nitrobenzoic acid.

N-Alkylation: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

A particularly significant reaction of 4-nitroisatoic anhydride is its N-alkylation, most notably the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7). This compound is a crucial reagent in SHAPE (selective 2'-hydroxyl acylation analyzed by primer extension) chemistry for probing RNA secondary structure. The synthesis involves the deprotonation of the nitrogen atom followed by methylation.

Decarboxylation

Upon ring opening, the resulting 2-amino-4-nitrobenzoic acid derivatives can undergo decarboxylation under thermal or catalytic conditions to yield 3-nitroanilines. The ease of decarboxylation is influenced by the substituents on the aromatic ring and the nitrogen atom.

Applications in Drug Development

The reactivity of 4-nitroisatoic anhydride makes it a valuable building block in the synthesis of privileged heterocyclic scaffolds found in many pharmaceuticals.

Synthesis of Quinazolinones

A prominent application of 4-nitroisatoic anhydride is in the one-pot, multi-component synthesis of quinazolin-4(3H)-ones. These compounds are known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The general strategy involves the reaction of 4-nitroisatoic anhydride with a primary amine and an aldehyde or another carbonyl compound.

Precursors for Benzodiazepines

Isatoic anhydrides, including the 4-nitro derivative, serve as precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The reaction typically involves ring-opening with an amino acid derivative or a related bifunctional molecule, followed by cyclization to form the seven-membered benzodiazepine ring.

Quantitative Data on Key Reactions

| Reaction | Reactants | Product | Conditions | Yield |

| N-Methylation | 4-Nitroisatoic anhydride, DIEA, Methyl Iodide | 1-Methyl-7-nitroisatoic anhydride | DMF, room temperature, 2 hours | ~97% |

| Quinazolinone Synthesis | Isatoic anhydrides, primary amines, aldehydes | 2,3-Disubstituted 4(3H)-quinazolinones | Iodine, AcOH, CH₃CN:H₂O (1:1), reflux | Moderate to Good |

Experimental Protocols

Safer One-Pot Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

This protocol is adapted from a safer, one-pot method that avoids the use of sodium hydride.

Materials:

-

4-Nitroisatoic anhydride (4NIA)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Methyl Iodide (MeI)

-

Flame-dried glassware

-

Magnetic stirrer and stir bar

Procedure:

-

In a flame-dried, cooled round-bottom flask, dissolve 4-nitroisatoic anhydride (1.0 eq) in anhydrous DMF.

-

Add diisopropylethylamine (DIEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add methyl iodide (MeI, 5.0 eq) in one portion and continue stirring at room temperature for 2 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques.

Spectroscopic Data

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |

| 4-Nitroisatoic anhydride | Data not readily available in summarized format | Data not readily available in summarized format | Characteristic anhydride C=O stretches expected around 1750 and 1820 cm-1 |

Note: While individual spectra are available in databases, a consolidated and verified list of peak assignments for 4-nitroisatoic anhydride is not consistently reported across the literature.

Conclusion

The 4-nitroisatoic anhydride ring system possesses a rich and versatile reactivity profile, making it a valuable tool for organic synthesis. Its propensity for nucleophilic attack and ring-opening provides a gateway to a wide range of functionalized aromatic compounds. The applications in the synthesis of biologically active heterocycles, such as quinazolinones and benzodiazepine precursors, underscore its importance in drug discovery and development. The well-established and optimized synthesis of the SHAPE reagent, 1m7, further highlights its utility in the field of chemical biology. Further exploration of the reactivity of this scaffold with a broader range of nucleophiles and under various reaction conditions is likely to unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

Crystal Structure of 4-Nitroisatoic Anhydride: A Search for a Non-Existent Structure

Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no experimentally determined crystal structure for 4-nitroisatoic anhydride has been publicly reported. The absence of a published crystallographic study means that key structural parameters such as unit cell dimensions, space group, atomic coordinates, and details of intermolecular interactions remain unknown.

This lack of available data precludes the creation of an in-depth technical guide on the crystal structure of 4-nitroisatoic anhydride as requested. Foundational information, which would form the basis of such a guide, including quantitative data on bond lengths, bond angles, and crystal packing, is not available in the scientific literature or public repositories.

While information on the synthesis and chemical properties of 4-nitroisatoic anhydride and its derivatives is accessible, the specific three-dimensional arrangement of molecules in the solid state has not been elucidated and published.

For researchers, scientists, and drug development professionals, this indicates a gap in the fundamental characterization of this compound. The determination of the crystal structure of 4-nitroisatoic anhydride through single-crystal X-ray diffraction would be a novel contribution to the field, providing valuable insights into its solid-state conformation and intermolecular interactions, which could be pertinent to its reactivity, stability, and potential applications.

Given the unavailability of the core crystallographic data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols for its crystallographic analysis, or visualizations of its crystal packing and intermolecular interactions. Any attempt to do so would be speculative and not based on experimentally verified information.

Therefore, this document serves to report the outcome of a thorough search for the crystal structure of 4-nitroisatoic anhydride, concluding that this information is not currently in the public domain. Further experimental work would be required to determine the crystal structure and enable the creation of a detailed technical guide.

Methodological & Application

Application Notes and Protocols: 4-Nitroisatoic Anhydride in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroisatoic anhydride is a versatile and reactive building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds. The presence of the nitro group activates the aromatic ring and influences the reactivity of the anhydride moiety, making it a valuable precursor for the synthesis of diverse scaffolds of medicinal and materials science interest. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from 4-nitroisatoic anhydride, including 7-nitroquinazolin-4-ones and 1-methyl-7-nitroisatoic anhydride, a reagent used in RNA structure probing.

Key Applications

4-Nitroisatoic anhydride serves as a readily available starting material for the synthesis of various heterocyclic frameworks, primarily through its reactions with nucleophiles. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form fused heterocyclic systems.

Primary applications include:

-

Synthesis of Quinazolinone Derivatives: Reaction with amines and a carbon source (e.g., aldehydes, orthoesters) leads to the formation of 7-nitro-substituted quinazolin-4-ones and their dihydro derivatives. These scaffolds are prevalent in many biologically active molecules.

-

Precursor for Functionalized Anhydrides: It can be readily converted to other useful reagents, such as 1-methyl-7-nitroisatoic anhydride (1m7), which is employed in chemical biology for probing RNA structure.

-

Synthesis of Benzodiazepine Analogs: Although less common, it can be a potential precursor for the synthesis of nitro-substituted benzodiazepine derivatives, which are an important class of psychoactive drugs.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-Nitro-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes a three-component reaction between 4-nitroisatoic anhydride, an amine, and an aldehyde to yield 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.

Reaction Scheme:

Caption: General scheme for the one-pot synthesis of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.

Materials:

-

4-Nitroisatoic anhydride

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Solvent (e.g., Ethanol, Acetonitrile)

-

Catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid)

Procedure:

-

To a round-bottom flask, add 4-nitroisatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the aldehyde (1.0 mmol).

-

Add the solvent (10 mL).

-

If a catalyst is used, add it at this stage (e.g., 0.1 mmol).

-

Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Quantitative Data:

| Entry | Amine (R1) | Aldehyde (R2) | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Aniline | Benzaldehyde | Ethanol | None | 6 | 85 |

| 2 | Benzylamine | 4-Chlorobenzaldehyde | Acetonitrile | Acetic Acid | 4 | 92 |

| 3 | Cyclohexylamine | 4-Methoxybenzaldehyde | Ethanol | p-TSA | 5 | 88 |

Note: Yields are highly dependent on the specific substrates and reaction conditions used. The above table is a representative example.

Protocol 2: Safer One-Pot Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)

This protocol provides a safer alternative to methods using sodium hydride for the methylation of 4-nitroisatoic anhydride.[1]

Reaction Scheme:

Caption: Synthesis of 1m7 from 4NIA.

Materials:

-

4-Nitroisatoic anhydride (4NIA)

-

N,N'-diisopropylethylamine (DIEA)

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF)

Procedure:

-

In a fume hood, dissolve 4-nitroisatoic anhydride (1.0 g, 4.8 mmol) in DMF (10 mL) in a round-bottom flask.

-

Add DIEA (2.5 mL, 14.4 mmol, 3 equiv.) to the solution and stir for 10 minutes at room temperature.

-

Carefully add methyl iodide (1.5 mL, 24.0 mmol, 5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours.

-

After 2 hours, the reaction mixture can be worked up by pouring it into ice-water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-methyl-7-nitroisatoic anhydride can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant | Molar Eq. | Purity | Yield |

| 4-Nitroisatoic anhydride | 1.0 | >95% | - |

| DIEA | 3.0 | - | - |

| Methyl Iodide | 5.0 | - | - |

| Product (1m7) | - | High | Good |

Characterization Data for 1m7:

-

¹H NMR (500 MHz, CDCl₃): δ 8.39 (d, J=8.5 Hz, 1H), 8.14 (dd, J=8.5, 2.0 Hz, 1H), 8.06 (d, J=2.0 Hz, 1H), 3.70 (s, 3H).[1]

Logical Workflow for Heterocyclic Synthesis from 4-Nitroisatoic Anhydride

The following diagram illustrates the general workflow for utilizing 4-nitroisatoic anhydride in the synthesis of different heterocyclic systems.

Caption: Synthetic routes from 4-nitroisatoic anhydride.

Conclusion

4-Nitroisatoic anhydride is a valuable and cost-effective starting material for the synthesis of a variety of nitro-substituted heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones and 1-methyl-7-nitroisatoic anhydride. These application notes serve as a guide for researchers in synthetic and medicinal chemistry to explore the utility of this versatile reagent in their drug discovery and development endeavors. Further exploration of its reactivity with diverse nucleophiles is likely to expand its application in accessing novel heterocyclic scaffolds.

References

Application Notes and Protocols: 4-Nitroisatoic Anhydride as a Masked Isocyanate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroisatoic anhydride, also known as 7-nitro-1H-benzo[d][1][2]oxazine-2,4-dione, is a versatile reagent in organic synthesis, primarily utilized as a stable precursor to a reactive isocyanate species. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl centers and influences the reactivity of the molecule. Upon reaction with nucleophiles, particularly under basic conditions, the anhydride ring opens to generate an intermediate 2-isocyanato-5-nitrobenzoate, which can then be trapped by a variety of nucleophiles. This "masked isocyanate" strategy offers a convenient and often safer alternative to handling highly reactive and potentially hazardous isocyanates directly.

In the realm of drug discovery and development, 4-nitroisatoic anhydride serves as a valuable building block for the synthesis of a diverse array of nitrogen-containing heterocycles and substituted benzamides, many of which are scaffolds in medicinally relevant compounds.[1] Its applications range from the synthesis of small molecule inhibitors to the generation of functionalized linkers for bioconjugation. These application notes provide an overview of the key reactions of 4-nitroisatoic anhydride and detailed protocols for its use.

Key Applications and Reaction Data

The primary application of 4-nitroisatoic anhydride as a masked isocyanate is in the synthesis of N-substituted 2-amino-5-nitrobenzamides through its reaction with primary and secondary amines. The reaction proceeds via nucleophilic attack at the C4-carbonyl, followed by decarboxylation to unmask the isocyanate, which is then trapped by the amine.

| Amine Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | 2-Amino-5-nitro-N-phenylbenzamide | DMF | Room Temp. | Not Specified | 19 | [3] |

| 4-Chloroaniline | 2-Amino-N-(4-chlorophenyl)-5-nitrobenzamide | DMF | Room Temp. | Not Specified | 14 | [3] |

| Benzylamine | 2-Amino-N-benzyl-5-nitrobenzamide | DMF | Room Temp. | Not Specified | Not Specified | [3] |

| Phenethylamine | 2-Amino-N-phenethyl-5-nitrobenzamide | DMF | Room Temp. | Not Specified | Not Specified | [3] |

Note: Yields for the reactions of 4-nitroisatoic anhydride with amines are based on analogous reactions with unsubstituted isatoic anhydride and may vary.

Another important reaction is the N-alkylation of the anhydride itself, which can be achieved in high yield and is a key step in the synthesis of reagents for biochemical studies, such as RNA structure probing.

| Reagent | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | 1-Methyl-7-nitroisatoic anhydride | DIEA | Anhydrous DMF | Room Temp. | Not Specified | 97 | [1] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 2-Amino-5-nitrobenzamides

This protocol describes the general method for reacting 4-nitroisatoic anhydride with a primary or secondary amine to generate the corresponding N-substituted 2-amino-5-nitrobenzamide.

Materials:

-

4-Nitroisatoic anhydride

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous Dimethylformamide (DMF)

-